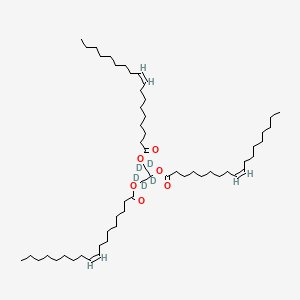
Glyceryl-d5 trioleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triolein-d5 is a deuterium-labeled version of Triolein, a symmetrical triacylglycerol. It is composed of glycerol esterified with three oleic acid molecules, where the hydrogen atoms are replaced with deuterium. This compound is known for its strong antioxidant and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triolein-d5 can be synthesized through enzymatic esterification. The process involves the reaction of glycerol with oleic acid in the presence of a lipase enzyme, such as Novozym 435. The optimal conditions for this reaction include a temperature of 100°C, a residual pressure of 0.9 kPa, an enzyme dosage of 6%, and a molar ratio of glycerol to oleic acid of 1:3. The reaction typically takes about 8 hours .
Industrial Production Methods: In an industrial setting, Triolein-d5 can be produced using a similar enzymatic esterification process. The crude product is then purified using silica gel column chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Triolein-d5 undergoes various chemical reactions, including:
Oxidation: Triolein-d5 can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form glycerol and oleic acid.
Substitution: The ester bonds in Triolein-d5 can be hydrolyzed to form glycerol and oleic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using water or aqueous solutions of acids or bases.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Glycerol and oleic acid.
Substitution: Glycerol and oleic acid.
Applications De Recherche Scientifique
Triolein-d5 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in various chemical reactions.
Biology: Employed in studies involving lipid metabolism and the role of triacylglycerols in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of biodiesel and other biofuels
Mécanisme D'action
Triolein-d5 exerts its effects primarily through its antioxidant and anti-inflammatory properties. It reduces the upregulation of matrix metalloproteinase-1 (MMP-1) in dermal fibroblasts, which is induced by reactive oxygen species produced in UVB-irradiated keratinocytes. This action helps in mitigating oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Trilinolein: Another triacylglycerol with linoleic acid instead of oleic acid.
Tristearin: A triacylglycerol with stearic acid.
Comparison:
Triolein-d5 vs. Trilinolein: Both compounds exhibit strong antioxidant properties, but Triolein-d5 is more effective in reducing MMP-1 upregulation.
Triolein-d5 vs. Tristearin: Triolein-d5 has better solubility and is more effective in reducing oxidative stress compared to Tristearin.
Triolein-d5 stands out due to its deuterium labeling, which enhances its stability and makes it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C57H104O6 |
|---|---|
Poids moléculaire |
890.5 g/mol |
Nom IUPAC |
[1,1,2,3,3-pentadeuterio-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i52D2,53D2,54D |
Clé InChI |
PHYFQTYBJUILEZ-JXYOTKSRSA-N |
SMILES isomérique |
[2H]C(OC(=O)CCCCCCC/C=C\CCCCCCCC)(C(OC(=O)CCCCCCC/C=C\CCCCCCCC)(C(OC(=O)CCCCCCC/C=C\CCCCCCCC)([2H])[2H])[2H])[2H] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















